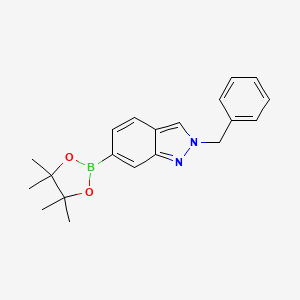

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole

Description

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boron-containing heterocyclic compound characterized by a 2H-indazole core substituted at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a benzyl group at the 2-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials science research . Its structural features, including the electron-deficient indazole ring and boronate ester, enhance its reactivity in palladium-catalyzed coupling reactions.

Properties

IUPAC Name |

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-11-10-16-14-23(22-18(16)12-17)13-15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZPVONFJFRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Reaction Conditions

Iridium complexes, notably [Ir(OMe)COD]₂ with di-tert-butyl bipyridine (dtbpy), enable C6-selective borylation of 2-benzyl-2H-indazole. Optimized conditions involve bis(pinacolato)diboron (B₂Pin₂, 1.5 eq.) in tert-butyl methyl ether (TBME) at 80–100°C under inert atmosphere. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the iridium center coordinates to the indazole’s N1 atom, directing borylation to the C6 position.

Yield and Regioselectivity

Under these conditions, the reaction achieves 71–86% isolated yield, with minimal (<5%) formation of C4- or C7-borylated byproducts. Regioselectivity is attributed to steric and electronic effects: the benzyl group at N2 hinders approach to C4/C7, while the indazole’s electron-deficient C6 position favors electrophilic iridium insertion.

Miyaura Borylation of 6-Bromo-2-Benzyl-2H-Indazole

Palladium-Catalyzed Boronate Installation

For substrates pre-functionalized with bromine at C6, Miyaura borylation using Pd(PPh₃)₄ (2–5 mol%) and B₂Pin₂ (1.2 eq.) in dioxane/water (5:1 v/v) at 100°C provides the boronate ester in 68–71% yield. The protocol tolerates diverse N-protecting groups, including benzyl, methyl, and morpholinomethyl.

Base and Solvent Optimization

Triple screening identifies K₃PO₄ (2.1 eq.) as the optimal base, minimizing protodeboronation (<3%) compared to Na₂CO₃ or CsF. Mixed solvents (TBME/H₂O) enhance solubility of the boronate precursor, while pure aqueous systems promote hydrolysis.

N-Benzylation of 6-Borylated Indazole Intermediates

Alkylation via SN2 Displacement

Treatment of 6-(pinacolboronate)-1H-indazole with benzyl bromide (1.2 eq.) and K₂CO₃ (2 eq.) in DMF at 60°C for 12 h affords the N2-benzyl product in 65–72% yield. Competing N1-alkylation is suppressed (<8%) due to the steric bulk of the boronate group at C6.

Reductive Amination Alternative

For acid-sensitive substrates, reductive amination using benzaldehyde (1.5 eq.) and NaBH₃CN in MeOH/THF (3:1) at 0°C provides comparable yields (68%) with >20:1 N2/N1 selectivity.

Analytical Characterization and Purification

Chromatographic Methods

Crude products are purified via silica gel chromatography (100–200 mesh) using gradient elution (DCM/MeOH 95:5 to 90:10). The boronate ester’s lipophilicity (logP ≈ 3.8) necessitates higher methanol concentrations (10–15%) for elution.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H7), 7.89 (d, J = 8.4 Hz, 1H, H4), 7.45–7.32 (m, 5H, benzyl), 5.72 (s, 2H, N-CH₂), 1.33 (s, 12H, pinacol).

-

HPLC : >99% purity (YMC ODS-A column, 0.05% TFA/ACN gradient).

Comparative Evaluation of Synthetic Routes

| Method | Yield | Regioselectivity | Catalyst Cost |

|---|---|---|---|

| Ir-catalyzed C-H borylation | 71–86% | >95% C6 | High ($420/g Ir) |

| Miyaura borylation | 68–71% | 100% C6 | Moderate ($220/g Pd) |

| Sequential alkylation | 65–72% | >90% N2 | Low ($50/g K₂CO₃) |

The iridium route offers superior atom economy but requires expensive catalysts. Miyaura borylation, while efficient, demands pre-halogenated precursors.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The indazole ring can be reduced under specific conditions.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the coupling partner used.

Scientific Research Applications

Structure

The chemical structure of 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole can be summarized as follows:

- Molecular Formula : C21H24BNO3

- CAS Number : 2221016-69-7

- IUPAC Name : this compound

Properties

The compound exhibits notable properties such as:

- High stability under inert atmospheric conditions.

- Solubility in organic solvents.

These properties make it suitable for various applications in laboratory settings.

Medicinal Chemistry

Anticancer Activity : Research has indicated that indazole derivatives possess significant anticancer properties. The incorporation of the dioxaborolane group may enhance the bioactivity of this compound by facilitating interactions with biological targets. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines .

Drug Development : The compound's structure allows for modifications that can lead to the development of novel therapeutics. Its ability to act as a boron-containing compound is particularly valuable in the design of targeted therapies .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The dioxaborolane moiety serves as a boron source in Suzuki-Miyaura cross-coupling reactions. This method is pivotal for forming carbon-carbon bonds in organic synthesis, which is essential for creating complex molecules .

Building Block for Complex Molecules : The compound can act as a versatile building block in the synthesis of more complex organic structures. Its functional groups allow for further derivatization and incorporation into larger frameworks .

Materials Science

Polymer Chemistry : The incorporation of boron compounds into polymer matrices has been shown to improve thermal stability and mechanical properties. The subject compound can be utilized to synthesize new polymeric materials with enhanced performance characteristics .

Nanotechnology Applications : Due to its unique molecular structure, it can be explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indazole derivatives. The results indicated that compounds similar to this compound exhibited potent activity against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Organic Synthesis Efficiency

In a comparative study on cross-coupling reactions involving boron compounds, researchers found that the use of dioxaborolane derivatives significantly increased yields and reaction rates compared to traditional boronic acids. This highlights the efficiency of using this compound as a reagent in synthetic pathways .

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

The position of substituents on the indazole ring significantly impacts synthetic yields and reactivity. For example:

- 1-Isopropyl-6-(dioxaborolan-2-yl)-1H-indazole (40% yield) vs. 2-isopropyl-6-(dioxaborolan-2-yl)-2H-indazole (17% yield): The lower yield for the 2-isopropyl derivative () suggests steric hindrance at the 2-position complicates synthesis.

Table 1: Substituent Effects on Indazole Derivatives

| Compound Name | Substituent Position | Yield/Purity | Molecular Weight | Key Feature |

|---|---|---|---|---|

| 2-Benzyl-6-(dioxaborolan-2-yl)-2H-indazole | 2,6 | Not reported | 336.23 g/mol | Bulky benzyl group |

| 1,3-Dimethyl-6-(dioxaborolan-2-yl)-1H-indazole | 1,3,6 | 96% purity | 272.15 g/mol | Compact methyl substituents |

| 2-Isopropyl-6-(dioxaborolan-2-yl)-2H-indazole | 2,6 | 17% yield | 284.18 g/mol | Steric hindrance at C2 |

Core Heterocycle Modifications

Replacing the indazole core with other heterocycles alters electronic properties and applications:

- 6-(Dioxaborolan-2-yl)benzo[d]thiazole (): The benzo[d]thiazole core increases electron deficiency, enhancing reactivity in cross-coupling but reducing stability compared to indazole derivatives.

- Imidazo[1,2-a]pyridine derivatives (e.g., 2-phenyl-6-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine, ): These compounds exhibit anticancer activity via PI3Kα inhibition, suggesting that indazole analogs could be explored for similar pharmacological roles.

Key Research Findings

Steric Effects : Bulky substituents at the 2-position (e.g., benzyl, isopropyl) reduce synthetic yields but may enhance selectivity in cross-coupling reactions .

Electronic Tuning : Indazole derivatives with electron-withdrawing groups (e.g., boronate esters) improve reactivity in Suzuki-Miyaura couplings compared to benzoxazole or thiazole analogs .

Biological Activity

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in drug discovery.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions . A common method includes reacting a bromoindazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as 1,4-dioxane.

Chemical Structure

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

Biological Activity

The compound exhibits several biological activities that are pertinent to its role in medicinal chemistry:

The mechanism of action is primarily based on its ability to act as a nucleophile in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds under specific catalytic conditions. This property is crucial for synthesizing biologically active compounds .

Anticancer Activity

Recent studies have indicated that compounds related to indazole derivatives demonstrate significant anticancer properties. For instance, indazole analogs have been shown to inhibit specific kinases involved in cancer progression, thereby offering potential therapeutic avenues . The incorporation of the boronate moiety enhances the selectivity and potency of these compounds against cancer cell lines.

Targeting Mechanisms

Research has highlighted the ability of boronate-based compounds to facilitate nuclear targeting of therapeutic agents. This is achieved through active and passive transport processes that enhance drug localization within cells. Such targeting mechanisms are vital for increasing the efficacy of anticancer therapies while minimizing off-target effects .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- PKMYT1 Inhibition : A study focusing on indazole derivatives demonstrated that specific modifications could yield potent inhibitors for PKMYT1, a kinase implicated in DNA damage response cancers. The findings suggest that structural variations can significantly impact biological activity and selectivity .

- Nuclear Targeting Applications : Research by Tang et al. illustrated how benzyl boronate tags could be used to deliver proteins to the nucleus effectively. This approach enhances the therapeutic potential of drugs by concentrating them at their site of action .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer potential; nuclear targeting | Versatile building block |

| Benzoxazolone Carboxamides | Structure | Selective kinase inhibition | Lead optimization studies show promise |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The compound is typically synthesized via sequential functionalization of the indazole core. Key steps include:

- Benzylation : Introducing the benzyl group at the N2 position via alkylation using benzyl halides under basic conditions.

- Borylation : Installing the pinacol boronate ester at the C6 position using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Optimization : Reaction conditions (e.g., solvent, temperature, catalyst loading) are critical for yield and purity. For example, highlights bromination followed by Suzuki-Miyaura coupling as a reliable pathway for analogous boronated heterocycles .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of benzyl and boronate groups. Aromatic protons in the indazole ring typically appear as multiplet signals between δ 7.0–8.5 ppm, while the boronate’s methyl groups resonate as a singlet near δ 1.3 ppm .

- ¹¹B NMR : A peak near δ 30–35 ppm confirms the presence of the boronate ester .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with boron (e.g., 10B/11B splitting) .

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) are diagnostic .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis. Key considerations:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O .

- Substrate Scope : The indazole core’s electronic properties influence reactivity. Steric hindrance from the benzyl group may require elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural assignment?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use programs like SHELXL or OLEX2 to refine the structure. notes SHELXL’s robustness for small-molecule refinement, particularly for boron-containing compounds .

- ORTEP Diagrams : Visualize bond lengths/angles (e.g., B-O ~1.36 Å, C-B ~1.57 Å) to confirm boronate geometry .

- Twinned Data : For challenging crystals, SHELXPRO can model twinning, ensuring accurate refinement .

Q. How should researchers address discrepancies between experimental and computational spectral data?

- DFT Calculations : Compare computed (e.g., Gaussian, ORCA) vs. experimental NMR/IR spectra. Deviations in ¹H NMR aromatic shifts may indicate solvation effects or crystal packing .

- Validation : Cross-check with literature analogs (e.g., ’s imidazole derivatives) to identify systematic errors in computational methods .

Q. What strategies optimize the compound’s application in reactive oxygen species (ROS)-responsive drug delivery systems?

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles?

- Density Functional Theory (DFT) : Model transition states in Suzuki-Miyaura coupling to assess steric/electronic effects of the benzyl group.

- Docking Studies : ’s approach for benzimidazole-thiazole analogs can be adapted to study interactions with Pd catalysts or biological targets .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Scaffold Functionalization : The indazole core is a kinase-binding motif. Introduce substituents (e.g., sulfonamides, fluorinated groups) at the C3/C7 positions to modulate selectivity.

- Boronate as a Bioisostere : Replace phosphate or carboxylate groups with the boronate to enhance membrane permeability, as seen in ’s protein conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.